ethyl 4-iodocyclohexane-1-carboxylate
CAS No.:
Cat. No.: VC14425609
Molecular Formula: C9H15IO2
Molecular Weight: 282.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H15IO2 |
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Molecular Weight | 282.12 g/mol |
IUPAC Name | ethyl 4-iodocyclohexane-1-carboxylate |
Standard InChI | InChI=1S/C9H15IO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6H2,1H3 |
Standard InChI Key | STVLWAGUQVPCAZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1CCC(CC1)I |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl 4-(iodomethyl)cyclohexane-1-carboxylate, reflecting its cyclohexane backbone substituted with an ethyl ester (-COOCHCH) at position 1 and an iodomethyl (-CHI) group at position 4 . Its molecular formula, , corresponds to a molecular weight of 296.14 g/mol, as computed by PubChem .
Structural Characterization
The compound’s 2D and 3D conformers reveal a chair conformation for the cyclohexane ring, minimizing steric strain between the iodomethyl and ester groups. Key structural identifiers include:
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InChI:
InChI=1S/C10H17IO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9H,2-7H2,1H3
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InChIKey:
FXDHMSAUCZBFTM-UHFFFAOYSA-N
These identifiers facilitate precise database searches and computational modeling of the compound’s reactivity.
Synthesis and Preparation
Key Intermediate in Tranexamic Acid Synthesis
Ethyl 4-(iodomethyl)cyclohexane-1-carboxylate may serve as an intermediate in the synthesis of tranexamic acid (trans-4-aminomethylcyclohexane-1-carboxylic acid), an antifibrinolytic agent. A documented route involves:
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Cyanohydrin Formation: Reaction of ethyl 4-oxocyclohexane-1-carboxylate with sodium cyanide to form a cyanohydrin .
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Dehydration: Treatment with POCl/pyridine yields ethyl 4-cyanocyclohex-3-ene-1-carboxylate .
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Reductive Amination: Catalytic hydrogenation over Raney nickel introduces the aminomethyl group .
The iodomethyl variant could facilitate functional group interconversions at position 4, though further studies are needed to validate this pathway.
Physicochemical Properties
Experimental and Predicted Data
While experimental data for ethyl 4-(iodomethyl)cyclohexane-1-carboxylate remains limited, computational predictions and analog comparisons suggest:
Spectroscopic Data
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IR Spectroscopy: Expected peaks for ester C=O (~1720 cm) and C-I stretches (~500 cm).
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NMR: NMR would show signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), iodomethyl protons (δ 3.1–3.3 ppm, multiplet), and cyclohexane backbone (δ 1.5–2.5 ppm) .
Reactivity and Functional Group Transformations
Nucleophilic Substitution
The iodomethyl group is susceptible to nucleophilic displacement, enabling:
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Alkylation: Reaction with amines or alkoxides to form quaternary ammonium salts or ethers.
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Cross-Coupling: Participation in Ullmann or Suzuki-Miyaura reactions to form biaryl systems .
Ester Hydrolysis
The ethyl ester undergoes saponification under basic conditions (e.g., KOH/MeOH) to yield the corresponding carboxylic acid, a precursor for further derivatization .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s structure aligns with intermediates used in antifibrinolytic drugs (e.g., tranexamic acid) and iodinated contrast agents. Its iodine content also makes it a candidate for radiopharmaceuticals .
Material Science
Iodine’s high atomic number and polarizability could enable applications in liquid crystals or charge-transfer complexes, though these remain unexplored.
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